molecular formula C9H8ClN3O3S2 B12704467 Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester CAS No. 87343-90-6

Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester

Cat. No.: B12704467
CAS No.: 87343-90-6
M. Wt: 305.8 g/mol
InChI Key: DRQXHQHCHLNAHB-UHFFFAOYSA-N
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Description

Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester is a complex organic compound with a unique structure that includes a benzothiadiazine ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester typically involves the reaction of methyl carbamothioate with 6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully monitored and controlled to maintain consistency and quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives .

Scientific Research Applications

Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, ethyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester
  • Carbamothioic acid, propyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester

Uniqueness

Carbamothioic acid, methyl-, S-(6-chloro-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl) ester is unique due to its specific ester group and the presence of the benzothiadiazine ring system. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds .

Properties

CAS No.

87343-90-6

Molecular Formula

C9H8ClN3O3S2

Molecular Weight

305.8 g/mol

IUPAC Name

S-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)] N-methylcarbamothioate

InChI

InChI=1S/C9H8ClN3O3S2/c1-11-9(14)17-8-12-6-4-5(10)2-3-7(6)18(15,16)13-8/h2-4H,1H3,(H,11,14)(H,12,13)

InChI Key

DRQXHQHCHLNAHB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)SC1=NS(=O)(=O)C2=C(N1)C=C(C=C2)Cl

Origin of Product

United States

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